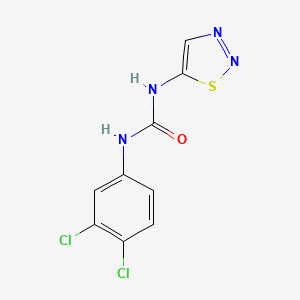![molecular formula C20H25NO2 B14670378 4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine CAS No. 38247-80-2](/img/structure/B14670378.png)
4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is primarily known for its use as a local anesthetic . The compound is characterized by its morpholine ring, which is substituted with a phenoxymethylphenylpropyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine involves several steps. One common method starts with the reaction of dry sodium phenolate with methylisobutyl ketone at 110°C. This mixture is then treated with γ-(4-chloromethylphenyl)propyl chloride, followed by the addition of morpholine under reflux conditions at 140°C for 24 hours. The final product is obtained after crystallization from n-heptane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its effects on cellular processes and as a potential tool in biochemical assays.
Medicine: Explored for its anesthetic properties and potential therapeutic applications.
作用机制
The mechanism of action of 4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine involves its interaction with cellular membranes and ion channels. It exerts its anesthetic effects by inhibiting the transmission of nerve impulses, likely through the blockade of sodium channels. This results in a temporary loss of sensation in the targeted area .
相似化合物的比较
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Articaine: Known for its rapid onset and short duration of action.
Bupivacaine: A long-acting anesthetic used in various medical procedures.
Uniqueness
4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its morpholine ring and phenoxymethylphenylpropyl group contribute to its efficacy and safety profile as a local anesthetic .
属性
CAS 编号 |
38247-80-2 |
|---|---|
分子式 |
C20H25NO2 |
分子量 |
311.4 g/mol |
IUPAC 名称 |
4-[3-[2-(phenoxymethyl)phenyl]propyl]morpholine |
InChI |
InChI=1S/C20H25NO2/c1-2-10-20(11-3-1)23-17-19-8-5-4-7-18(19)9-6-12-21-13-15-22-16-14-21/h1-5,7-8,10-11H,6,9,12-17H2 |
InChI 键 |
YLXTVVBWMJYPGN-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCCC2=CC=CC=C2COC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B14670299.png)
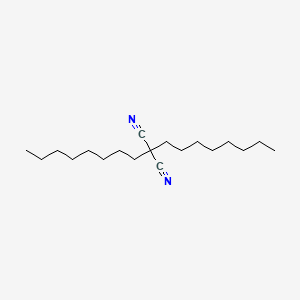
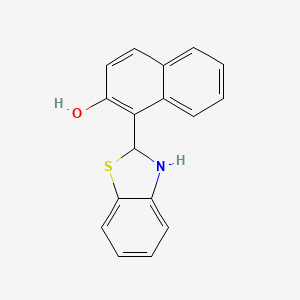
![bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate](/img/structure/B14670347.png)
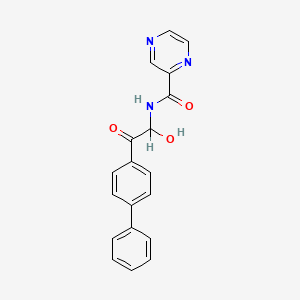
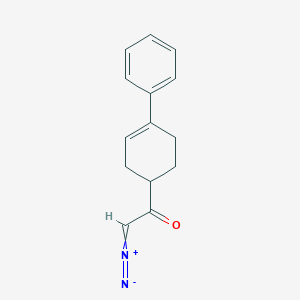
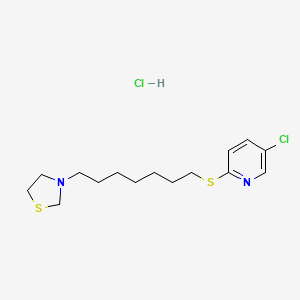
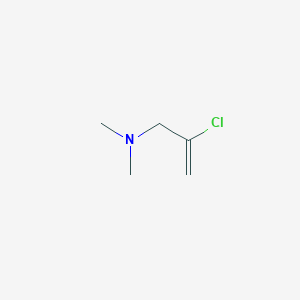
![2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14670372.png)

![2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid](/img/structure/B14670386.png)


